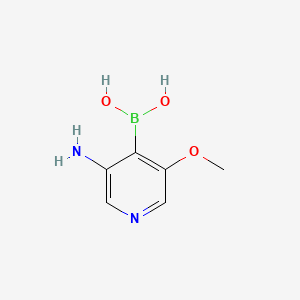
2-Fluoro-4-(trifluoromethyl)phenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1233506-35-8 . It has a molecular weight of 188.12 .
Molecular Structure Analysis
The InChI code for 1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene is 1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the literature I searched.Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
A study highlights the importance of fluoroalkylation reactions in aqueous media, pointing out their significance in synthesizing fluorine-containing pharmaceuticals and agrochemicals. Fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, making fluoroalkylation a key strategy in green chemistry (Hai‐Xia Song et al., 2018).
Synthesis of Fluorinated Graphite Intercalation Compounds
Another research review discusses the NMR investigations of fluorinated graphite intercalation compounds (FGICs), which are relevant for understanding the interaction and dynamics of fluorine-containing compounds with carbon materials. This study sheds light on the molecular dynamics, arrangement, and phase transitions of molecules in FGICs, which could have implications for materials science and nanotechnology applications (A. Panich, 1993).
Ionic Liquids with Fluorine Substituents
Research on the phase behavior of ionic liquids with diverse aliphatic and aromatic solutes, including those with fluorine substituents, reveals the potential of using ionic liquids as solvents for various applications. The unique properties of fluorinated ionic liquids could be advantageous in separation processes, synthesis, and material processing (Zoran P. Visak et al., 2014).
Microbial Degradation of Polyfluoroalkyl Chemicals
An environmental study reviews the microbial degradation of polyfluoroalkyl chemicals, which are structurally similar to the target compound. Understanding the degradation pathways and environmental fate of these chemicals is crucial for assessing their impact on ecosystems and human health (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNWLVCODHSSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)




![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)



![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

